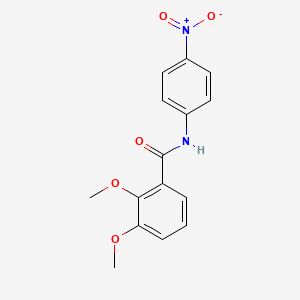
2,3-二甲氧基-N-(4-硝基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of amide compounds. The compound has a molecular formula of C15H14N2O5. It has been found that amides, including this compound, have a very important place in both organic and biological chemistry. They are used as building blocks for natural products such as proteins and peptides .
Synthesis Analysis
A variety of benzamide derivatives, including 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-di-methoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium .Molecular Structure Analysis
In the title compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— H O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .Chemical Reactions Analysis
Amides, including 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, have a wide range of uses in pharmaceutical chemistry . Many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.286. More detailed physical and chemical properties are not available in the current resources.科学研究应用
Antitumor Activity
Amides, including benzamides, play a crucial role in pharmaceutical chemistry. Researchers have discovered that certain amide derivatives possess antitumor properties . Investigating the potential of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide as an antitumor agent could yield valuable insights for cancer therapy.
Antimicrobial Properties
Amides have been explored for their antimicrobial effects. By synthesizing derivatives of benzamides, scientists can evaluate their efficacy against bacteria, fungi, and other pathogens2,3-dimethoxy-N-(4-nitrophenyl)benzamide might exhibit promising antimicrobial activity .
Anti-HIV Research
Given the importance of developing effective treatments for HIV, investigating novel compounds is essential. Benzamides and their derivatives have been studied for their potential anti-HIV properties. Researchers could explore whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide shows any inhibitory effects against HIV .
Anti-Inflammatory Applications
Amides are known to modulate inflammatory responses. Researchers have identified amide derivatives with anti-inflammatory properties. Exploring the anti-inflammatory potential of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide could contribute to drug development .
Anticonvulsant Properties
Certain amide compounds exhibit anticonvulsant effects, making them relevant for treating epilepsy and related conditions. Investigating whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide has anticonvulsant properties could be valuable .
Analgesic and Pain Management Research
Amides have been studied for their analgesic properties. Researchers could explore whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide has any pain-relieving effects, potentially contributing to pain management strategies .
未来方向
The future directions for research on 2,3-dimethoxy-N-(4-nitrophenyl)benzamide could include further exploration of its potential biological activities, given that many amide derivatives have been found to possess various biological properties . Additionally, more detailed studies on its physical and chemical properties could be beneficial.
属性
IUPAC Name |
2,3-dimethoxy-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-5-3-4-12(14(13)22-2)15(18)16-10-6-8-11(9-7-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSJITYEGYUWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(4-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((4-fluorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2520421.png)
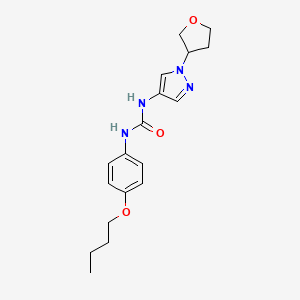
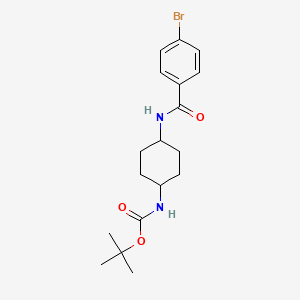
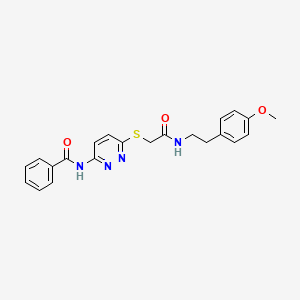
![N-[(6,6-Dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2520425.png)
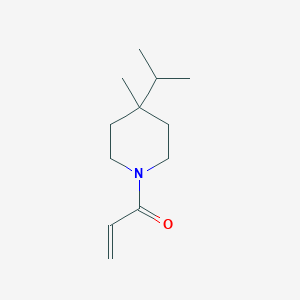
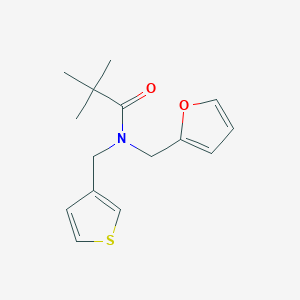
![5-[[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2520438.png)
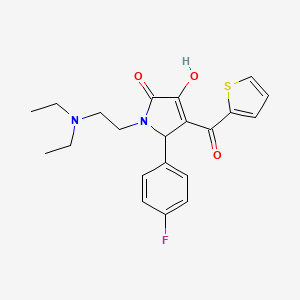


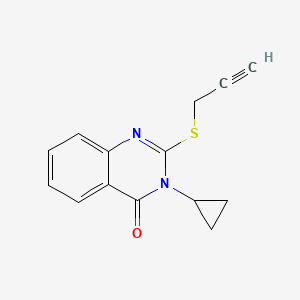
![(E)-N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2520443.png)